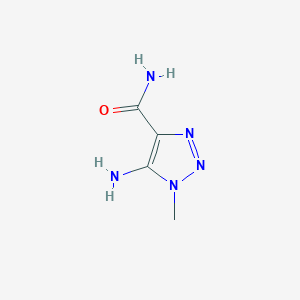

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of carbodiimides with diazo compounds. This method is advantageous as it does not require transition metals and can be performed under mild conditions . Another common method involves the reaction of 3,5-diamino-1,2,4-triazole with formic anhydride to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves multi-step reactions starting from readily available precursors. The process may include steps such as esterification, cyclization, and functional group modifications to achieve the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the auto-proteolysis of LexA, a key protein in the bacterial SOS response. This inhibition sensitizes bacteria to antibiotics and slows the development of resistance . The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester

- 3-methyl-1H-1,2,4-triazole

- 3-amino-1,2,4-triazole-5-carboxylic acid hydrate

Uniqueness

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial SOS response mechanisms sets it apart from other triazole derivatives, making it a promising candidate for antimicrobial drug development .

Actividad Biológica

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide (ATC) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential applications in medicinal chemistry.

Overview of Biological Activity

Mechanism of Action

this compound exhibits its biological effects primarily through inhibition of specific enzymes. It has been identified as an inhibitor of lanosterol 14α-demethylase (CYP51), which plays a crucial role in sterol biosynthesis in fungi. By inhibiting CYP51, ATC disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to cell membrane instability and cell death in fungal pathogens.

Cellular Effects

The compound has demonstrated significant inhibitory effects on various cancer cell lines, including leukemia, melanoma, non-small cell lung cancer, central nervous system cancers, ovarian cancer, renal cancer, and breast cancer. The underlying mechanism involves binding interactions with key enzymes such as kinases and lysine-specific demethylase 1 (LSD1), which are critical in cellular signaling and gene expression regulation.

Structure-Activity Relationships (SAR)

Research into the SAR of ATC reveals that modifications to its structure can significantly influence its biological activity. For instance:

- Essential Amino Group : The amino group at position 5 is crucial for maintaining bioactivity. Substituting this group with hydrogen or other alkyl groups results in loss of activity .

- Peripheral Substituents : Adjustments to peripheral substituents around the triazole core have been explored to enhance potency and selectivity against specific targets .

Chagas Disease Treatment

A notable study focused on the optimization of this compound derivatives for treating Chagas disease caused by Trypanosoma cruzi. The optimized compounds showed improved potency (pEC50 > 6) and selectivity (>100-fold over VERO and HepG2 cells), demonstrating significant suppression of parasite burden in mouse models . This highlights the potential of ATC derivatives as effective treatments for neglected tropical diseases.

Anticancer Activity

In vitro studies have shown that ATC derivatives possess potent anticancer properties. For example, compounds derived from the ATC scaffold exhibited submicromolar activity against several cancer cell lines. These compounds were evaluated for their ability to inhibit key signaling pathways involved in tumor growth and proliferation .

Applications in Medicinal Chemistry

This compound has broad applications in medicinal chemistry:

- Antimicrobial Development : Its activity against fungal pathogens positions it as a candidate for antifungal drug development.

- Cancer Therapeutics : The compound's ability to inhibit various cancer cell lines makes it a promising lead for anticancer therapies.

- Targeting Bacterial SOS Response : Research indicates potential applications in modulating bacterial stress responses, which could lead to novel antibacterial agents .

Propiedades

IUPAC Name |

5-amino-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLWYSGGQFFAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363523 |

Source

|

| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20419-66-3 |

Source

|

| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.